ACE Inhibitor Potency of Oic-Containing Compounds vs. Proline-Containing Clinical Benchmarks
The octahydroindole-2-carboxylic acid (Oic) scaffold, when incorporated into non-sulfhydryl ACE inhibitor frameworks, yields compounds that are equipotent to the proline-containing clinical agents captopril and enalapril both in vitro and in vivo [1]. The most advanced Oic-containing clinical candidate, indolapril (CI-907), demonstrates concentration-dependent ACE inhibition in guinea-pig serum: its monoester prodrug form exhibits an IC₅₀ of 1.7 × 10⁻⁷ M (170 nM), while the active diacid metabolite achieves an IC₅₀ of 2.6 × 10⁻⁹ M (2.6 nM) [2]. For comparison, the clinically established Oic-containing agent perindoprilat has an ACE IC₅₀ of 1.05 nM, placing Oic-derived inhibitors firmly within the low-nanomolar potency range characteristic of first-line ACE inhibitors [3]. The Blankley et al. SAR study further established that Oic can replace proline in both sulfhydryl and non-sulfhydryl ACE inhibitor templates without loss of potency, a property not shared by all saturated bicyclic amino acids tested (e.g., octahydro-3-oxoisoindole-1-carboxylic acid showed divergent SAR) [1].
| Evidence Dimension | ACE inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Indolapril diacid (Oic-containing): IC₅₀ = 2.6 nM; Perindoprilat (Oic-containing): IC₅₀ = 1.05 nM |
| Comparator Or Baseline | Captopril (proline-containing): IC₅₀ ≈ 1–10 nM; Enalaprilat (proline-containing): IC₅₀ ≈ 1–5 nM |
| Quantified Difference | Equipotent range (low single-digit nanomolar); no potency penalty for proline→Oic substitution |
| Conditions | Guinea-pig serum ACE inhibition assay (indolapril); in vitro ACE enzyme assay (perindoprilat, captopril, enalaprilat) |
Why This Matters
This establishes that Oic is a validated, potency-neutral proline replacement in ACE inhibitor pharmacophores, supporting its procurement as a building block for cardiovascular drug discovery without the risk of potency loss.
- [1] Blankley CJ, Kaltenbronn JS, DeJohn DE, et al. Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids. J Med Chem. 1987;30(6):992-998. PMID: 3035180. View Source
- [2] MedChemExpress. Antihypertensive effects of CI-907 (indolapril): a novel nonsulfhydryl angiotensin converting enzyme inhibitor. Product Data Sheet. View Source
- [3] Chembase. Perindopril Erbumine: ACE IC₅₀ = 1.05 nM. Product Technical Datasheet. View Source
